REACTION_CXSMILES
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[C:1]([C:5]1[S:9][C:8](N)=[N:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[BrH:11].N([O-])=O.[Na+]>C(O)(=O)C.O>[Br:11][C:8]1[S:9][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[N:6][N:7]=1 |f:2.3|
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Name
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Quantity
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120.8 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=NN=C(S1)N
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Name
|
|
Quantity
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218 mL
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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800 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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167 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was maintained at 65˜75° C
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
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the resulting yellow solution was cooled to room temperature
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Type
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ADDITION
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Details
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poured into ice
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The combined organic layer was washed with saturated aqueous sodium carbonate solution until the pH
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The resulting oil was purified via flash column chromatography (ethyl acetate/petroleum ether)
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Name
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|
Type
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product
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Smiles
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BrC=1SC(=NN1)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |